molecular formula C14H13BrClNO B6177570 2-(4-bromophenyl)-3,4-dihydro-2H-1,4-benzoxazine hydrochloride CAS No. 2551114-39-5

2-(4-bromophenyl)-3,4-dihydro-2H-1,4-benzoxazine hydrochloride

Cat. No. B6177570
CAS RN: 2551114-39-5
M. Wt: 326.6
InChI Key:
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Description

The compound “2-(4-bromophenyl)-3,4-dihydro-2H-1,4-benzoxazine hydrochloride” is a benzoxazine derivative with a bromophenyl group . Benzoxazines are a type of heterocyclic compound that have been studied for their potential applications in various fields .


Molecular Structure Analysis

The molecular structure of this compound would likely include a benzoxazine ring with a bromophenyl group attached. The presence of bromine would make the compound relatively heavy .


Chemical Reactions Analysis

Benzoxazine compounds are known to undergo ring-opening polymerization, which can be initiated by heat . The bromophenyl group might also undergo various reactions, such as coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of a bromine atom would likely make the compound relatively dense and possibly reactive .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, some benzoxazine compounds have been studied for their antimicrobial activity .

Safety and Hazards

Like many chemical compounds, it’s important to handle this compound with care. It’s advisable to avoid ingestion and inhalation, and to use personal protective equipment when handling it .

Future Directions

The study of benzoxazine and its derivatives is a growing field, with potential applications in areas such as materials science and medicine . The specific bromophenyl derivative you mentioned could potentially be a subject of future research.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(4-bromophenyl)-3,4-dihydro-2H-1,4-benzoxazine hydrochloride involves the reaction of 4-bromophenol with 2-chloroacetyl chloride to form 2-(4-bromophenyl)-2-chloroacetophenone, which is then reacted with o-phenylenediamine to form the desired product.", "Starting Materials": [ "4-bromophenol", "2-chloroacetyl chloride", "o-phenylenediamine", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "dichloromethane", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Dissolve 4-bromophenol in dichloromethane and add 2-chloroacetyl chloride dropwise with stirring. Add a catalytic amount of triethylamine and continue stirring for 2 hours at room temperature.", "Step 2: Pour the reaction mixture into water and extract with dichloromethane. Wash the organic layer with water and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure to obtain 2-(4-bromophenyl)-2-chloroacetophenone as a yellow solid.", "Step 3: Dissolve 2-(4-bromophenyl)-2-chloroacetophenone and o-phenylenediamine in ethanol and add hydrochloric acid. Heat the mixture under reflux for 6 hours. Cool the mixture and filter the precipitated solid. Wash the solid with diethyl ether and dry under vacuum to obtain 2-(4-bromophenyl)-3,4-dihydro-2H-1,4-benzoxazine hydrochloride as a white solid.", "Step 4: Recrystallize the product from ethyl acetate to obtain pure 2-(4-bromophenyl)-3,4-dihydro-2H-1,4-benzoxazine hydrochloride." ] }

CAS RN

2551114-39-5

Product Name

2-(4-bromophenyl)-3,4-dihydro-2H-1,4-benzoxazine hydrochloride

Molecular Formula

C14H13BrClNO

Molecular Weight

326.6

Purity

95

Origin of Product

United States

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